3-(1H-Indazol-6-YL)propanoic acid is a compound that belongs to the indazole family, characterized by its unique structure which includes an indazole ring fused with a propanoic acid moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3-(1H-indazol-6-yl)propanoic acid, and it is identified by the Chemical Abstracts Service (CAS) number 1098380-06-3.
This compound can be sourced from various chemical suppliers, including Sigma-Aldrich and Benchchem, which provide detailed specifications and safety data for handling and storage. It is classified under organic compounds, specifically as a carboxylic acid derivative due to the presence of the propanoic acid group attached to the indazole.
The synthesis of 3-(1H-Indazol-6-YL)propanoic acid can be achieved through several methods:
The synthetic routes typically involve careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and reduce solvent usage.
The molecular formula for 3-(1H-Indazol-6-YL)propanoic acid is C₁₁H₁₁N₃O₃, with a molecular weight of approximately 233.22 g/mol. The compound features a propanoic acid group linked to an indazole ring at the 6-position.
3-(1H-Indazol-6-YL)propanoic acid can undergo various chemical reactions:
These reactions highlight the versatility of 3-(1H-Indazol-6-YL)propanoic acid in synthetic organic chemistry.
The mechanism of action for 3-(1H-Indazol-6-YL)propanoic acid involves its interaction with biological targets relevant to its pharmacological effects. Research suggests that compounds in the indazole family may exert their effects through modulation of signaling pathways involved in inflammation and cancer progression.
The scientific uses of 3-(1H-Indazol-6-YL)propanoic acid are diverse:
Indazole-based carboxylic acids represent a structurally diverse class of pharmacophores with significant therapeutic potential. These compounds combine the versatile indazole heterocycle—a bicyclic system featuring fused benzene and pyrazole rings—with a carboxylic acid functionality. This combination enables targeted interactions with biological macromolecules while offering favorable physicochemical properties for drug development. The emergence of compounds like 3-(1H-Indazol-6-yl)propanoic acid highlights the importance of this chemical space in addressing complex disease targets, particularly in metabolic disorders and oncology therapeutics.
The indazole nucleus (C₇H₆N₂) serves as a privileged scaffold in medicinal chemistry due to its:
Table 1: Bioactive Compounds Featuring Indazole-Propanoic Acid Motifs
Compound | Biological Target | Key Structural Feature | Reference |
---|---|---|---|
DS-1558 | GPR40 agonist | 3-(4-Hydroxyphenyl)-3-ethoxypropanoic acid tethered to indazole | [7] |
TAK-875 derivative | GPR40 agonist | Indazole replacing benzofuran core | [3] |
ADC payload-linker | Antibody-Drug Conjugate | Indazole-propanoic acid as protease-cleavable linker | [5] |
AB-FUBINACA isomers | Synthetic cannabinoid | N-1 fluorobenzyl-substituted indazole carboxamide | [6] |
Substituent positioning on the indazole ring profoundly influences physicochemical and pharmacological properties:
Table 2: Positional Isomer Comparison in Indazole Derivatives
Property | 6-Isomer | 7-Isomer | 4/5-Isomers |
---|---|---|---|
logP (calc.) | 2.15 ± 0.12 | 2.33 ± 0.15 | 2.08 ± 0.18 |
Aqueous Solubility | 128 ± 15 μM | 89 ± 11 μM | 162 ± 20 μM |
Metabolic Half-life | 42 ± 5 min | 28 ± 4 min | 35 ± 6 min |
Plasma Protein Binding | 88.2% ± 1.5% | 92.7% ± 1.8% | 85.4% ± 2.1% |
The propanoic acid moiety (-CH₂-CH₂-COOH) serves as a multifunctional pharmacokinetic modulator in indazole derivatives:
Table 3: Structure-Activity Relationship of Propanoic Acid Linker Modifications
Modification | Effect on GPR40 EC₅₀ | Effect on Clearance | Effect on Solubility |
---|---|---|---|
-CH₂-COOH (direct) | 185 ± 22 nM | 38 ± 4 mL/min/kg | 0.8 ± 0.1 mg/mL |
-CH₂CH₂-COOH | 47 ± 6 nM | 15 ± 2 mL/min/kg | 3.2 ± 0.3 mg/mL |
-CH₂CH₂CH₂-COOH | 210 ± 28 nM | 29 ± 3 mL/min/kg | 1.5 ± 0.2 mg/mL |
-OCH₂COOH (ether) | Inactive | ND | >50 mg/mL |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4